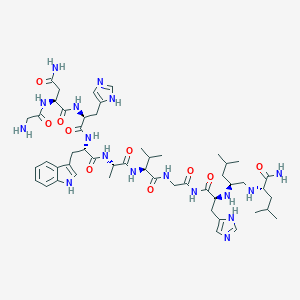
2-Iodo-6-(trifluoromethyl)pyrazine
Overview
Description
2-Iodo-6-(trifluoromethyl)pyrazine is an organic compound with a molecular formula of C5H3F3IN2. It belongs to the pyrazine family which is a cyclic compound with a five-membered ring containing two nitrogen atoms. This compound has been studied for its potential applications in the synthesis of various organic compounds, as a reactant in organic reactions, and as a pharmaceutical agent.
Scientific Research Applications
Cadmium(II) Halide Complexes
2-Iodo-6-(trifluoromethyl)pyrazine is relevant in the formation of cadmium(II) halide complexes with pyrazine. These complexes are significant due to their unique structures and potential applications. The iodo compound in these complexes represents a novel example of an iodo derivative with specific coordination properties (Bailey & Pennington, 1997).
Synthesis and Herbicidal Properties
This compound is used in the synthesis of pyrazine derivatives with applications as herbicides and abiotic elicitors. These synthesized compounds have shown effectiveness in inhibiting photosynthesis and exhibiting antialgal activity, which is significant in agricultural research (Doležal et al., 2007).
Metallation of Iodo Diazines
The metallation of iodo diazines, including this compound, is crucial for synthesizing new pyrazine derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Plé et al., 1998).
Coordination Complexes
This compound plays a role in forming coordination complexes, particularly with redox-active ligands. These complexes are investigated for their potential in conducting and magnetic materials, highlighting their significance in materials science and chemistry (Cosquer et al., 2009).
Antimycobacterial Evaluation
In pharmaceutical research, this compound derivatives have been evaluated for their antimycobacterial activity. These studies are essential for developing new treatments for tuberculosis and other bacterial infections (Doležal et al., 2009).
Pyrazine Derivatives in Drug Design
The role of pyrazine derivatives, including this compound, in drug design is notable. These compounds have diverse pharmacological properties, making them significant in the development of new therapeutic agents (Ferreira & Kaiser, 2012).
Mechanism of Action
Target of Action
2-Iodo-6-(trifluoromethyl)pyrazine is a heterocyclic organic compound It’s known that such compounds are often used in the synthesis of more complex molecules, potentially targeting various biochemical processes .
Mode of Action
Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a nucleophile, being transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Pharmacokinetics
The compound’s storage conditions suggest that it is stable under dry conditions and at temperatures between 2-8°c .
Result of Action
Its potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable under dry conditions and at temperatures between 2-8°C . Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXMCVWYBYQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602352 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141492-94-6 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



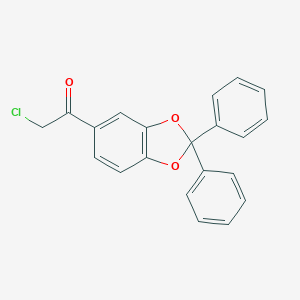
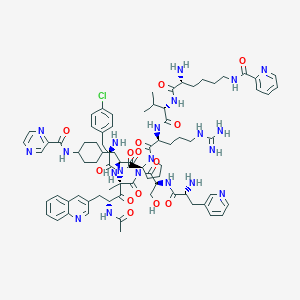
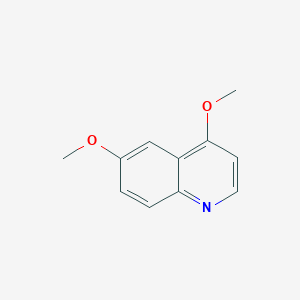
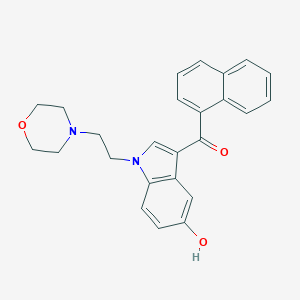

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)
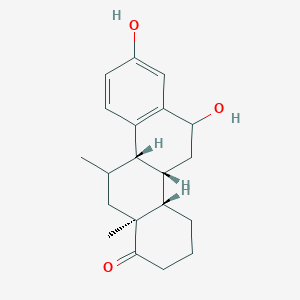


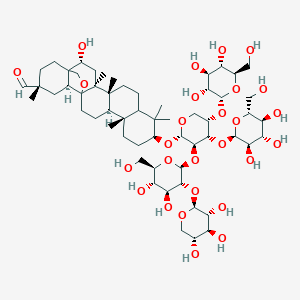
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
